molecular formula C10H8BrN3O2S B1404615 6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide CAS No. 1351597-37-9

6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Cat. No. B1404615
M. Wt: 314.16 g/mol
InChI Key: IJYWNBYLPBSTRP-UHFFFAOYSA-N
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Description

The compound is a white solid . It is a derivative of benzothiazole, a heterocyclic compound with a five-membered C3NS ring .


Molecular Structure Analysis

The compound’s structure has been examined using FTIR, 1H NMR, and 13C NMR . The FTIR spectrum shows peaks corresponding to N–H stretch, C–H stretch (triazole ring and aliphatic), and C=O symmetric stretch (amide) . The 1H NMR spectrum provides information about the hydrogen environments in the molecule .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 152–156 °C . The FTIR, 1H NMR, and 13C NMR spectra provide information about the compound’s molecular structure .

Scientific Research Applications

Synthesis Applications

  • Palladium-Catalyzed Carbonylative Synthesis : This compound and related salts have been utilized in palladium-catalyzed carbonylative multicomponent synthesis, leading to the creation of functionalized benzimidazothiazoles (Veltri et al., 2016).

Antitumor Activity

  • Novel Glycosyl Thiazol-2-Imines as Antitumoral Agents : Some derivatives of thiazol-2-imines have shown antitumor activity against various carcinoma cells, indicating potential therapeutic applications (Zhao et al., 2010).

Sensing and Detection

  • Bifunctional Cu(I) Chelator Synthesis : An efficient synthesis method involving 6-nitrobenzo[d]thiazole has been developed for creating a bifunctional Cu(I) chelator, which could be used in sensing applications (Massing & Planalp, 2015).

Corrosion Inhibition

  • Mild Steel Corrosion Inhibition : Derivatives of benzo[d]thiazole, including those related to 6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine, have been explored for corrosion inhibition in mild steel, demonstrating significant effectiveness in acidic media (Chugh et al., 2019).

Antimicrobial Activity

  • Antimicrobial Properties : Certain thiazol-2-imine derivatives exhibit antimicrobial activity, suggesting their potential use in the development of new antimicrobial agents (Rekha et al., 2019).

Antiparasitic Properties

  • Activity Against Leishmania Infantum and Trichomonas Vaginalis : Some benzothiazoles, related to the chemical structure of 6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine, have shown in vitro antiparasitic properties against Leishmania infantum and Trichomonas vaginalis (Delmas et al., 2002).

properties

IUPAC Name

6-nitro-3-prop-2-ynyl-1,3-benzothiazol-2-imine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O2S.BrH/c1-2-5-12-8-4-3-7(13(14)15)6-9(8)16-10(12)11;/h1,3-4,6,11H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJYWNBYLPBSTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=N.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 2
Reactant of Route 2
6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 3
6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 4
6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
Reactant of Route 5
6-nitro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

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